molecular formula C12H11NOS2 B5758571 4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B5758571
M. Wt: 249.4 g/mol
InChI Key: RZOIKOBXXSZKQT-YFHOEESVSA-N
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Description

4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that features a thiazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is unique due to its thiazolone core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4Z)-4-[(4-methylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-8-3-5-9(6-4-8)7-10-11(14)16-12(13-10)15-2/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOIKOBXXSZKQT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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